2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound with the molecular formula C19H20F3N3O2. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a phenylsulfonyl group and an acetamide group substituted with a trifluoromethoxy phenyl group . It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with methylene chloride and sodium bicarbonate to form an intermediate, which is then reacted with phenylsulfonyl chloride and piperazine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(PHENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-CHLOROBENZYLAMINO)-2-PHENYL-N-(PHENYLSULFONYL)ACETAMIDE: This compound has a similar sulfonyl group but differs in the amine and phenyl substitutions.
2-[(4-{[4-({2-OXO-2-[4-(TRIFLUOROMETHOXY)ANILINO]ETHYL}SULFANYL)PHENYL: This compound shares the trifluoromethoxy group but has different substitutions on the piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-16-8-6-15(7-9-16)23-18(26)14-24-10-12-25(13-11-24)30(27,28)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRGEBYRLODMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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